molecular formula C23H24N4O6 B1436655 Z-Gly-gly-trp-OH CAS No. 83798-91-8

Z-Gly-gly-trp-OH

Cat. No.: B1436655
CAS No.: 83798-91-8
M. Wt: 452.5 g/mol
InChI Key: BAUFIASSRJGSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gly-gly-trp-OH: is a synthetic peptide composed of three amino acids: glycine, glycine, and tryptophan The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of the first amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-gly-trp-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the first amino acid (glycine) to a solid resin. The amino group of glycine is protected by the benzyloxycarbonyl group. The subsequent amino acids (glycine and tryptophan) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and large-scale production of peptides. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-gly-trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Z-Gly-gly-trp-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and optimizing existing ones .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and peptide-receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: Its ability to penetrate cell membranes makes it a valuable tool in developing new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of bioactive peptides, which have applications in cosmetics, food additives, and pharmaceuticals. Its stability and ease of synthesis make it an attractive candidate for large-scale production .

Mechanism of Action

Mechanism: The mechanism of action of Z-Gly-gly-trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Z-Gly-gly-gly-OH: Similar to Z-Gly-gly-trp-OH but with an additional glycine residue instead of tryptophan.

    Z-Trp-gly-OH: Contains tryptophan and glycine but lacks the second glycine residue.

Uniqueness: this compound is unique due to the presence of the tryptophan residue, which imparts specific binding properties and reactivity. The combination of glycine and tryptophan residues allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFIASSRJGSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83798-91-8
Record name MLS003389339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-gly-trp-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-gly-trp-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-gly-trp-OH
Reactant of Route 4
Reactant of Route 4
Z-Gly-gly-trp-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-gly-trp-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-gly-trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.